molecular formula C20H16FN3O3 B11341540 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11341540
M. Wt: 365.4 g/mol
InChI Key: OGRHPNRQQDVSKP-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, an oxadiazole ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and oxadiazole intermediates. The key steps include:

    Formation of Benzofuran Intermediate: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Synthesis of Oxadiazole Intermediate: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzofuran and oxadiazole intermediates with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of reduced nitrogen-containing heterocycles.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

  • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
  • 5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Comparison: N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both the oxadiazole and benzofuran rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16FN3O3/c1-10-4-5-13(8-11(10)2)17-19(24-27-23-17)22-20(25)18-12(3)15-9-14(21)6-7-16(15)26-18/h4-9H,1-3H3,(H,22,24,25)

InChI Key

OGRHPNRQQDVSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C

Origin of Product

United States

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